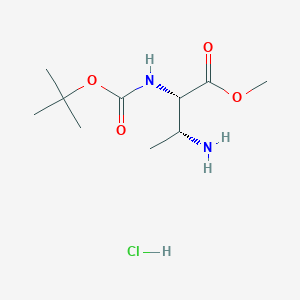

(2S,3R)-Methyl 3-amino-2-((tert-butoxycarbonyl)amino)butanoate hydrochloride

Description

(2S,3R)-Methyl 3-amino-2-((tert-butoxycarbonyl)amino)butanoate hydrochloride (CAS 2343963-83-5) is a chiral intermediate widely utilized in pharmaceutical synthesis. Its structure features a methyl ester, a tert-butoxycarbonyl (Boc)-protected amine, and a free amino group, all critical for its role in peptide and small-molecule drug development. The stereochemistry (2S,3R) ensures precise spatial orientation, which is vital for biological activity in target molecules. This compound is supplied as a hydrochloride salt to enhance solubility and stability, with a purity of ≥98% for pharmaceutical-grade applications .

Properties

IUPAC Name |

methyl (2S,3R)-3-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O4.ClH/c1-6(11)7(8(13)15-5)12-9(14)16-10(2,3)4;/h6-7H,11H2,1-5H3,(H,12,14);1H/t6-,7+;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHCIXXHDAQDHFJ-HHQFNNIRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)OC)NC(=O)OC(C)(C)C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)OC)NC(=O)OC(C)(C)C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2343963-83-5 | |

| Record name | methyl (2S,3R)-3-amino-2-{[(tert-butoxy)carbonyl]amino}butanoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

(2S,3R)-Methyl 3-amino-2-((tert-butoxycarbonyl)amino)butanoate hydrochloride, commonly referred to as Boc-Thr-Ome, is a compound of significant interest in biochemical research and pharmaceutical applications. Its structure features a tert-butoxycarbonyl (Boc) protecting group that enhances its stability and solubility in biological systems. This article explores the biological activity of Boc-Thr-Ome, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C10H21ClN2O4

- Molecular Weight : 268.74 g/mol

- CAS Number : 2343963-83-5

Boc-Thr-Ome functions primarily as an amino acid derivative that can influence various biochemical pathways. Its biological activity is attributed to its ability to act as a substrate or inhibitor for specific enzymes, particularly those involved in protein synthesis and modification. The compound's structural characteristics allow it to interact with active sites of enzymes, potentially altering their activity.

Biological Activity

- Enzyme Inhibition : Research indicates that Boc-Thr-Ome may inhibit certain enzymes involved in metabolic pathways. For example, studies have shown that similar compounds can inhibit histone deacetylases (HDACs), which play crucial roles in gene expression regulation . While specific data on Boc-Thr-Ome's inhibition of HDACs is limited, its structural analogs have demonstrated significant inhibitory effects.

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. The potential for Boc-Thr-Ome to act against bacterial pathogens has been explored, particularly in the context of antibiotic resistance where traditional antibiotics fail .

- Cellular Uptake and Toxicity : The presence of the Boc group enhances the compound's lipophilicity, facilitating cellular uptake. Toxicity studies are essential for assessing its safety profile; however, detailed toxicity data specific to Boc-Thr-Ome remains sparse.

Study 1: Inhibition of Histone Deacetylases

A study investigated the effects of various amino acid derivatives on HDAC activity. While Boc-Thr-Ome was not directly tested, structurally similar compounds showed IC50 values ranging from 14 to 67 nM against HDAC1-3 . This suggests potential for Boc-Thr-Ome as an HDAC inhibitor based on structural similarity.

Study 2: Antimicrobial Screening

In a screening assay targeting Gram-negative bacteria, compounds related to Boc-Thr-Ome were evaluated for their ability to inhibit bacterial growth. Results indicated that certain derivatives exhibited significant antimicrobial activity, prompting further investigation into Boc-Thr-Ome's efficacy against specific pathogens .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C10H21ClN2O4 |

| Molecular Weight | 268.74 g/mol |

| CAS Number | 2343963-83-5 |

| Potential Activities | HDAC inhibition, antimicrobial |

| Structural Characteristics | Presence of Boc group |

Comparison with Similar Compounds

Table 1: Key Properties of (2S,3R)-Methyl 3-amino-2-((tert-butoxycarbonyl)amino)butanoate Hydrochloride and Analogues

Detailed Analysis

Stereochemical and Functional Group Impact

- Target Compound vs. (2R,3S)-2-((tert-Boc)amino)-3-methylpentanoic acid (CAS 55780-90-0): The enantiomeric configuration (2R,3S vs. 2S,3R) and carboxylic acid group in CAS 55780-90-0 result in distinct physicochemical properties. The acid form may exhibit higher aqueous solubility but lower membrane permeability compared to the methyl ester in the target compound. Additionally, the absence of a free amino group limits its utility in stepwise peptide coupling .

- Target Compound vs. (2S,3R)-Allyl 2-amino-3-(tert-butoxy)butanoate HCl (CAS 218938-63-7): Both share the 2S,3R configuration, but the allyl ester in CAS 218938-63-7 allows for selective deprotection under palladium-catalyzed conditions, unlike the methyl ester in the target compound, which requires harsher basic or enzymatic hydrolysis. The tert-butoxy group in the analogue lacks the Boc group’s versatility in amine protection strategies .

Stability and Handling Considerations

The Boc group in the target compound provides orthogonal protection for amines, enabling sequential deprotection in multi-step syntheses. Its methyl ester enhances stability during storage compared to allyl or ethyl esters, which may require refrigeration or inert atmospheres .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.